molecular formula C8H20Cl2N2O B11800233 N4-Isopropyltetrahydro-2H-pyran-3,4-diamine dihydrochloride

N4-Isopropyltetrahydro-2H-pyran-3,4-diamine dihydrochloride

Katalognummer: B11800233
Molekulargewicht: 231.16 g/mol
InChI-Schlüssel: GRZALUZKHXNHBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N4-Isopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride typically involves the reaction of tetrahydro-2H-pyran with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of N4-Isopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N4-Isopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

N4-Isopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of N4-Isopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N4-Isopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride is unique due to its specific structure and reactivity, which make it valuable in the synthesis of pharmaceuticals and fine chemicals. Its ability to undergo various chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications .

Eigenschaften

Molekularformel

C8H20Cl2N2O

Molekulargewicht

231.16 g/mol

IUPAC-Name

4-N-propan-2-yloxane-3,4-diamine;dihydrochloride

InChI

InChI=1S/C8H18N2O.2ClH/c1-6(2)10-8-3-4-11-5-7(8)9;;/h6-8,10H,3-5,9H2,1-2H3;2*1H

InChI-Schlüssel

GRZALUZKHXNHBU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC1CCOCC1N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.